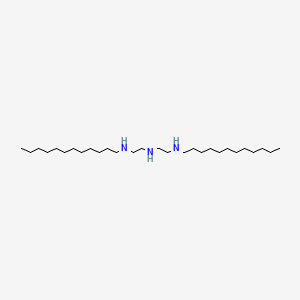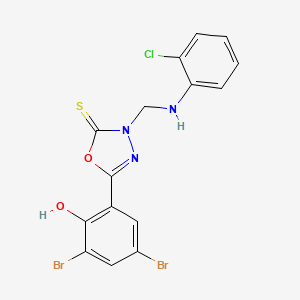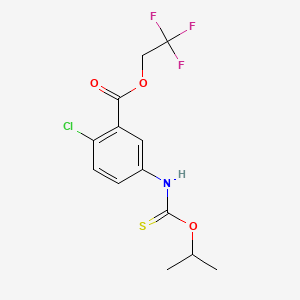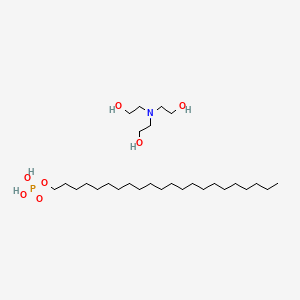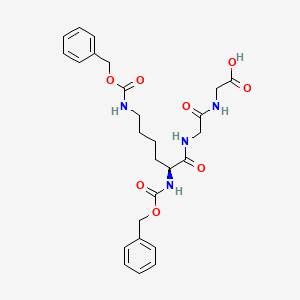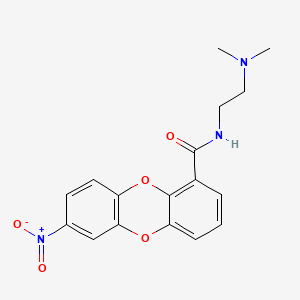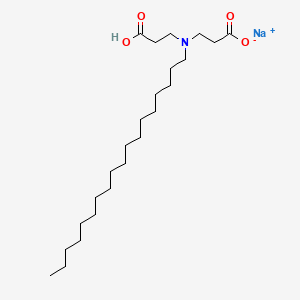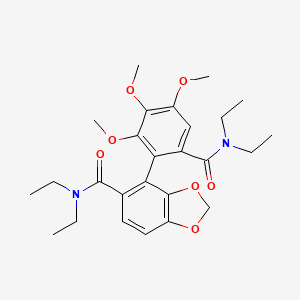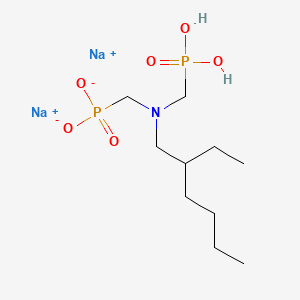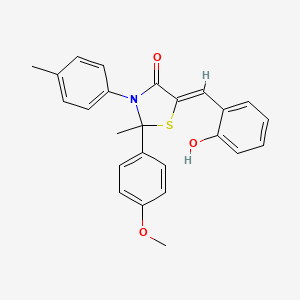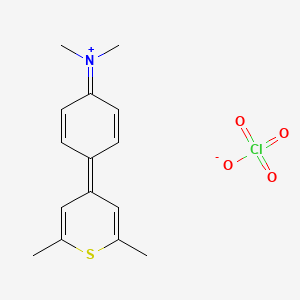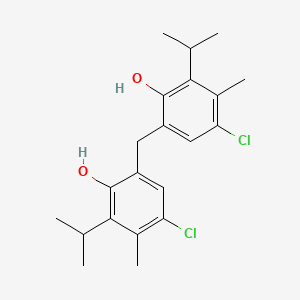
1-(Ethylamino)-1-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylamino)-1-phenylpropan-2-one is an organic compound that belongs to the class of chemicals known as cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is characterized by the presence of an ethylamino group attached to a phenylpropanone backbone. It is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reductive amination of phenylpropanone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium borohydride. The reaction is carried out in a suitable solvent, often methanol or ethanol, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Production of secondary amines or alcohols.
Substitution: Generation of substituted phenylpropanone derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter release and uptake mechanisms.
Medicine: Research explores its potential as a stimulant and its effects on the central nervous system.
Industry: It is investigated for its role in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-1-phenylpropan-2-one involves its interaction with neurotransmitter systems in the brain. The compound primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects.
Comparison with Similar Compounds
1-(Ethylamino)-1-phenylpropan-2-one can be compared with other cathinones and amphetamines:
Similar Compounds: Methcathinone, Mephedrone, and Methamphetamine.
Uniqueness: Unlike some other cathinones, this compound has a distinct ethylamino group, which influences its pharmacological properties and metabolic pathways.
Properties
CAS No. |
65913-24-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(ethylamino)-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-12-11(9(2)13)10-7-5-4-6-8-10/h4-8,11-12H,3H2,1-2H3 |
InChI Key |
GHVCNLDRNVGRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


